amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97% CAS No. 1192483-19-4](/img/structure/B6308504.png)

{[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

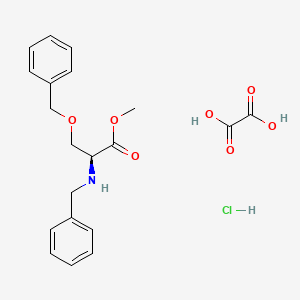

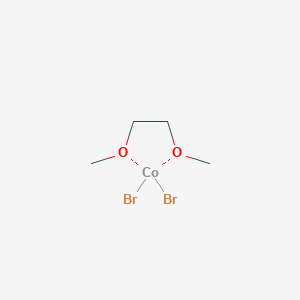

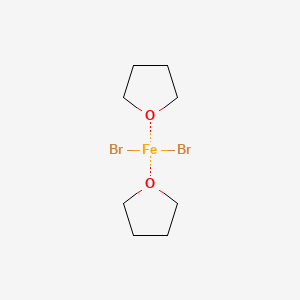

The compound is a chiral catalyst with the empirical formula C36H40BF4N3O2RuS and a molecular weight of 766.66 . It is also known by the synonym RuBF4(p-cymene)(pyridine)[(R,R)-TS-DPEN] .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a ruthenium(II) ion coordinated to a p-cymene molecule, a pyridine molecule, and a chiral diamine ligand . The chiral diamine ligand also bears a tosyl (p-toluenesulfonyl) group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar ruthenium complexes are used as catalysts in various types of reactions, including transfer hydrogenation .Physical And Chemical Properties Analysis

This compound is a powder with a positive optical activity . It has a density of 1.4±0.1 g/cm3, a boiling point of 548.5±50.0 °C at 760 mmHg, and a flash point of 285.6±30.1 °C .Applications De Recherche Scientifique

Catalytic Activity and Semiconducting Behavior

Ruthenium(II) complexes, including those related to the specified compound, have been synthesized and characterized for their catalytic activities and semiconducting properties. For instance, complexes have been employed as catalysts for the transfer hydrogenation of acetophenone, demonstrating their potential in catalysis. Additionally, the temperature-dependent conductivity of these complexes has been studied, revealing semiconducting behavior, which opens avenues for their application in materials science (Şerbetçi, 2013).

Asymmetric Transfer Hydrogenation

The compound's framework has been utilized in asymmetric transfer hydrogenation reactions. A chiral Ru(II) complex derived from a similar structure has shown efficiency as a catalyst for the asymmetric transfer hydrogenation of 2-acetylpyridine, producing optically active alcohols with high enantioselectivity. This highlights its potential in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals (Okano, Murata, & Ikariya, 2000).

Synthesis and Reactivity

Research has also delved into the synthesis and reactivity of ruthenium(II) complexes with various ligands, including those resembling the specified compound. These studies contribute to a deeper understanding of the compound's chemical behavior, providing insights into its reactivity, stability, and potential applications in catalysis and organic synthesis (Jones et al., 2004).

Safety and Hazards

Orientations Futures

Given the importance of ruthenium complexes in catalysis, future research may focus on exploring new reactions that can be catalyzed by this compound, as well as improving its efficiency and selectivity. Additionally, the development of greener synthesis methods for this and similar compounds could be a valuable area of study .

Propriétés

IUPAC Name |

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3/t;20-,21-;;;/m.0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUVAXWQITVMIA-VYBYFWIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H39BF20N3O2RuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)

![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)